
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and a 3-bromo-2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-difluorobenzene and 3-bromo-2,2-dimethylpropyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the starting material, facilitating the nucleophilic substitution reaction.
Procedure: The deprotonated 1,4-difluorobenzene reacts with 3-bromo-2,2-dimethylpropyl bromide to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols, aldehydes, and ketones.
Reduction: The primary product is the corresponding alkane.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1,4-difluorobenzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
Comparación Con Compuestos Similares
- 3-Bromo-2,2-dimethylpropionic acid
- 3-Bromo-2,2-dimethyl-1-propanol
- 3-Bromo-2,2-dimethylpropyl acetate
Comparison:
- Structural Differences: While these compounds share the 3-bromo-2,2-dimethylpropyl group, they differ in their functional groups and overall structure.
- Reactivity: The presence of different functional groups (e.g., carboxylic acid, alcohol, acetate) influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its chemical properties. For example, 3-bromo-2,2-dimethylpropionic acid is used in amidation reactions, while 3-bromo-2,2-dimethyl-1-propanol is used in the synthesis of aldehydes and ketones.
Propiedades
Fórmula molecular |
C11H13BrF2 |
|---|---|
Peso molecular |
263.12 g/mol |
Nombre IUPAC |
2-(3-bromo-2,2-dimethylpropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C11H13BrF2/c1-11(2,7-12)6-8-5-9(13)3-4-10(8)14/h3-5H,6-7H2,1-2H3 |
Clave InChI |
QIJWKDMROHWKJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=C(C=CC(=C1)F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
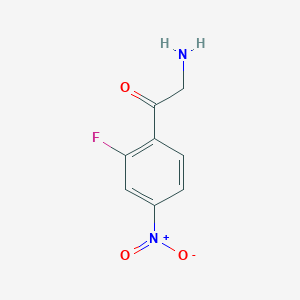

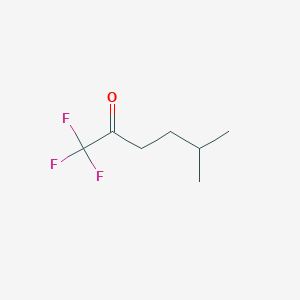

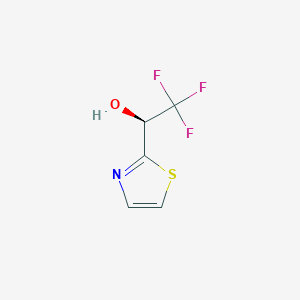

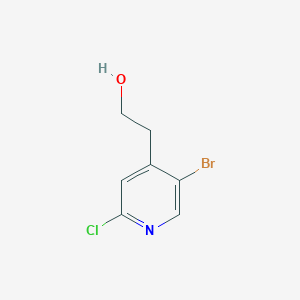
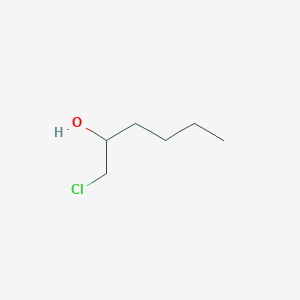
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
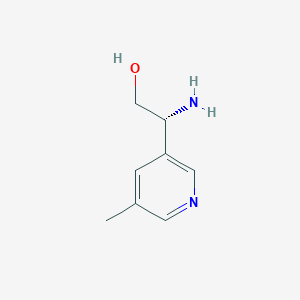


![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
